4'-Hydroxy Trazodone beta-D-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide involves the glucuronidation of 4’-Hydroxy Trazodone. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 4’-Hydroxy Trazodone .
Industrial Production Methods: it is likely that the process involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Trazodone beta-D-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the compound . This reaction is facilitated by glucuronosyltransferase enzymes.
Common Reagents and Conditions: The common reagents used in the glucuronidation process include glucuronic acid and glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions, such as a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the glucuronidation of 4’-Hydroxy Trazodone is 4’-Hydroxy Trazodone beta-D-Glucuronide .
Scientific Research Applications
4’-Hydroxy Trazodone beta-D-Glucuronide is primarily used in proteomics research to study the metabolism of Trazodone-HCl . It is also used in biochemical research to understand the role of glucuronidation in drug metabolism . Additionally, the compound can be used as a reference standard in analytical chemistry for the detection and quantification of glucuronide metabolites .
Mechanism of Action
The mechanism of action of 4’-Hydroxy Trazodone beta-D-Glucuronide involves its role as a metabolite of Trazodone-HCl. Trazodone is a serotonin uptake inhibitor that blocks histamine and alpha-1-adrenergic receptors . The glucuronidation of Trazodone to form 4’-Hydroxy Trazodone beta-D-Glucuronide is a detoxification process that facilitates the excretion of the drug from the body .
Comparison with Similar Compounds
Similar Compounds:
- 4’-Hydroxy Trazodone
- Trazodone-HCl
- Other glucuronide metabolites of Trazodone
Uniqueness: 4’-Hydroxy Trazodone beta-D-Glucuronide is unique due to its specific role as a major glucuronide metabolite of Trazodone-HCl . This distinguishes it from other similar compounds, which may not undergo glucuronidation or may form different metabolites .
Properties
IUPAC Name |
6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O8/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJJYMNCIXXWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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